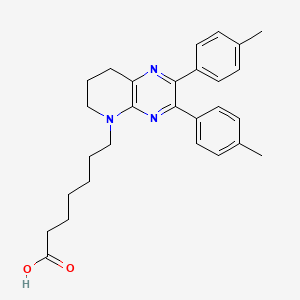

QCC374

Description

Properties

IUPAC Name |

7-[2,3-bis(4-methylphenyl)-7,8-dihydro-6H-pyrido[2,3-b]pyrazin-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O2/c1-20-10-14-22(15-11-20)26-27(23-16-12-21(2)13-17-23)30-28-24(29-26)8-7-19-31(28)18-6-4-3-5-9-25(32)33/h10-17H,3-9,18-19H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBWWXMNUCPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=C(C=C4)C)N(CCC3)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

QCC374: A Technical Overview of its Mechanism of Action as a Prostacyclin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract: QCC374 is a selective, potent prostacyclin (IP) receptor agonist that was under development for the treatment of Pulmonary Arterial Hypertension (PAH).[1][2][3] Designed for administration via a dry powder inhaler (DPI), this compound aimed to offer targeted delivery to the lungs, thereby maximizing therapeutic effects on the pulmonary vasculature while minimizing systemic side effects.[1][2][3] Its design incorporated features to optimize cell-membrane affinity, leading to a long duration of action.[1][3] Although clinical development was discontinued for strategic reasons, the preclinical data and proposed mechanism of action of this compound provide valuable insights into the targeted therapy of PAH.[4][5] This technical guide delineates the mechanism of action of this compound, drawing from the general principles of prostacyclin receptor agonism and the available information on this compound.

Introduction to Prostacyclin and its Receptor in PAH

Pulmonary Arterial Hypertension is a progressive disorder characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1] The prostacyclin (PGI₂) pathway is one of the three major pathways targeted in PAH therapy. PGI₂ is a potent vasodilator, anti-proliferative, and anti-inflammatory agent produced primarily by endothelial cells.[1] It exerts its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), on the surface of pulmonary artery smooth muscle cells (PASMCs) and other cells.

Mechanism of Action of this compound

As a selective IP receptor agonist, this compound mimics the action of endogenous prostacyclin.[1][2] The binding of this compound to the IP receptor is the initiating step in a signaling cascade that leads to the therapeutic effects observed in preclinical models of PAH.

Signaling Pathway

The mechanism of action of this compound at the cellular level follows the canonical IP receptor signaling pathway:

-

Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the plasma membrane of pulmonary artery smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, resulting in:

-

Vasodilation: Phosphorylation of myosin light chain kinase and potassium channels leads to smooth muscle relaxation and vasodilation of the pulmonary arteries.

-

Anti-proliferative Effects: PKA can modulate gene transcription to inhibit the proliferation of pulmonary artery smooth muscle cells, a key component of vascular remodeling in PAH.

-

Anti-inflammatory and Anti-thrombotic Effects: Activation of this pathway also contributes to reduced inflammation and platelet aggregation.

-

Below is a diagram illustrating this signaling cascade.

References

An In-depth Analysis of Prostacyclin (IP) Receptor Antagonism: A Case Study on RO1138452

Disclaimer: Initial searches for the compound "QCC374" did not yield any specific information regarding its binding affinity or selectivity for the prostacyclin (IP) receptor. Therefore, this technical guide utilizes the well-characterized IP receptor antagonist, RO1138452 , as a representative example to illustrate the principles of ligand-receptor interaction at the IP receptor, adhering to the requested format and depth of analysis.

The prostacyclin (IP) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1][2] Its activation by the endogenous ligand prostacyclin (PGI2) primarily initiates a signaling cascade through the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] The development of selective antagonists for the IP receptor is of significant interest for elucidating its physiological functions and for the potential treatment of conditions where prostacyclin activity is dysregulated.

This guide provides a detailed overview of the binding affinity and selectivity profile of the potent and selective IP receptor antagonist RO1138452, along with the experimental methodologies used for its characterization.

Quantitative Data Summary

The binding affinity and functional antagonism of RO1138452 at the human IP receptor have been determined through various in vitro assays. The data are summarized in the tables below.

Table 1: Binding Affinity of RO1138452 for the Human Prostacyclin (IP) Receptor

| Ligand | Preparation | Radioligand | pKi (mean ± SEM) | Reference |

| RO1138452 | Human Platelets | [3H]-iloprost | 9.3 ± 0.1 | [5] |

| RO1138452 | Recombinant (CHO-K1 cells) | [3H]-iloprost | 8.7 ± 0.06 | [5] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonism of RO1138452 at the Human Prostacyclin (IP) Receptor

| Ligand | Assay System | Agonist | pA2 | Reference |

| RO1138452 | CHO-K1 cells expressing human IP receptor | Carbaprostacyclin | 9.0 ± 0.06 | [5] |

| RO1138452 | Human Pulmonary Artery | Cicaprost | 8.20 | [6] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Selectivity Profile of RO1138452

| Receptor/Enzyme | pKi or Functional Assay Result | Reference |

| Imidazoline I2 | 8.3 | [5] |

| Platelet Activating Factor (PAF) | 7.9 | [5] |

| Prostanoid DP1 Receptor | Low affinity (unaffected PGD2-induced platelet aggregation at 1 µM) | [6] |

| Prostanoid EP4 Receptor | pA2 < 6.0 | [6] |

Experimental Protocols

The characterization of RO1138452's binding affinity and selectivity involves several key experimental procedures.

1. Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of an unlabeled compound (the competitor, e.g., RO1138452) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-iloprost) from the receptor.

-

Membrane Preparation:

-

Human platelets or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human IP receptor are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Assay Procedure:

-

A constant concentration of the radioligand ([3H]-iloprost) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (RO1138452) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., iloprost).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, in this case, the accumulation of cAMP.

-

Cell Culture:

-

CHO-K1 cells stably expressing the human IP receptor are cultured in appropriate media.

-

-

Assay Procedure:

-

Cells are pre-incubated with various concentrations of the antagonist (RO1138452) or vehicle.

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

The cells are then stimulated with a fixed concentration of an agonist (e.g., carbaprostacyclin).

-

The incubation is carried out for a specific time to allow for cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

The data are plotted as the agonist-induced cAMP accumulation versus the agonist concentration in the presence of different concentrations of the antagonist.

-

The Schild regression analysis is used to determine the pA2 value, which is a measure of the antagonist's potency.

-

Signaling Pathways and Experimental Workflows

Prostacyclin (IP) Receptor Signaling Pathway

The primary signaling pathway activated by the IP receptor is the Gs-adenylyl cyclase pathway.

Caption: The IP receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of a compound using a radioligand competition binding assay.

Caption: Workflow for a binding assay.

References

- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors affecting prostacyclin receptor agonist efficacy in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Odyssey of QCC374: A Case Study in Pulmonary Arterial Hypertension Drug Development

For Immediate Release

Basel, Switzerland - This technical whitepaper details the discovery and preclinical development of QCC374, an inhaled prostacyclin receptor (IP) agonist investigated for the treatment of pulmonary arterial hypertension (PAH). While the clinical development of this compound was discontinued by Novartis for strategic reasons and not due to safety concerns, an examination of its preclinical rationale and available clinical data provides valuable insights for researchers, scientists, and drug development professionals in the field of cardiovascular therapeutics.[1]

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. The prostacyclin pathway is a key therapeutic target in PAH, as prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. This compound was developed as a selective, inhaled agonist of the prostacyclin receptor (IP), aiming to deliver targeted therapy to the lungs while minimizing systemic side effects.[2][3]

Due to the proprietary nature of early-stage drug development and the discontinuation of the this compound program, specific quantitative data from preclinical in vitro and in vivo studies are not publicly available. This guide, therefore, outlines the typical preclinical development path for a selective IP agonist for PAH and contextualizes the available clinical information for this compound within this framework.

The Prostacyclin Signaling Pathway in PAH

The therapeutic rationale for this compound is rooted in the established role of the prostacyclin pathway in maintaining pulmonary vascular homeostasis. In PAH, there is a deficiency in endogenous prostacyclin production, contributing to vasoconstriction, vascular remodeling, and thrombosis.

Preclinical Development Workflow for a PAH Drug Candidate

The journey from a chemical compound to a clinical candidate involves a rigorous and systematic preclinical evaluation. The following diagram illustrates a typical workflow.

References

Pharmacological Properties of QCC374 as an Inhaled Therapeutic for Pulmonary Arterial Hypertension

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information on QCC374. Detailed proprietary data from preclinical and clinical studies, including specific in-vitro pharmacological values (IC50, EC50, Ki), comprehensive preclinical pharmacokinetic and pharmacodynamic data, and detailed experimental protocols, are not fully available in the public domain. This guide is intended for informational purposes and should not be considered a complete substitute for proprietary drug development documentation.

Executive Summary

This compound is a novel, rationally designed, inhaled prostacyclin receptor (IP) agonist investigated for the treatment of pulmonary arterial hypertension (PAH).[1] Developed to maximize therapeutic effects in the lungs while minimizing systemic side effects, this compound exhibits high lung exposure, a long duration of action, and low systemic bioavailability.[1] Preclinical studies in established rat models of pulmonary hypertension have demonstrated potent anti-remodeling efficacy without significant systemic hypotension.[1] Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in adult patients with PAH.[2]

Mechanism of Action: Prostacyclin Receptor Agonism

This compound exerts its therapeutic effect through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor on pulmonary artery smooth muscle cells initiates a signaling cascade that leads to vasodilation and exhibits anti-proliferative effects, counteracting the vascular remodeling characteristic of PAH.

Signaling Pathway

The activation of the IP receptor by an agonist like this compound stimulates the associated Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation). This signaling pathway is crucial for mediating the therapeutic effects in PAH.[3]

Pharmacological Properties

In-Vitro Pharmacology

Specific quantitative in-vitro pharmacological data for this compound, such as IC50, EC50, and Ki values for the prostacyclin receptor, are not publicly available. These parameters are essential for characterizing the potency and selectivity of the compound and are typically determined through competitive radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation) in cell lines expressing the human IP receptor.

Preclinical Pharmacology

Preclinical studies have been conducted in validated animal models of pulmonary hypertension to assess the in-vivo efficacy of this compound.

Animal Models:

-

Monocrotaline (MCT)-induced Pulmonary Hypertension in Rats: This model involves a single subcutaneous injection of monocrotaline, which induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PAH.

-

Sugen/Hypoxia (SuHx)-induced Pulmonary Hypertension in Rats: This model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic exposure to hypoxia, resulting in a more severe PAH phenotype that closely mimics human PAH, including the formation of plexiform lesions.[4][5]

Key Findings:

-

Intratracheal administration of this compound demonstrated potent anti-remodeling efficacy in both MCT and SuHx rat models.[1]

-

This compound showed a significantly improved therapeutic window between its efficacy in reducing pulmonary vascular remodeling and the induction of systemic hypotension compared to other prostacyclin-based therapies.[1]

-

Conscious, telemetered rats treated with intratracheal this compound at doses effective for anti-remodeling showed no significant changes in systemic blood pressure.[1]

Quantitative Data: Detailed quantitative data from these preclinical studies, such as dose-response relationships, inhibition of right ventricular hypertrophy, and reduction in pulmonary vascular resistance, are not available in the public domain.

Pharmacokinetics

This compound was designed for inhalation to achieve high lung exposure and a long duration of action with low systemic bioavailability.[1]

Clinical Pharmacokinetic Data: Limited pharmacokinetic data from a Phase 2 clinical trial (CQCC374X2201) are available.

| Parameter | Dose Level | Day of Treatment | Value (h*pg/mL) |

| AUCtau | 0.03 mg | Day 1 | 134 (Median, Range: 134-134) |

| AUCtau | 0.12 mg | Day 112 | 566 (Median, Range: 566-566) |

Clinical Efficacy

The clinical development program for this compound included a Phase 2, randomized, placebo-controlled study in adult PAH patients.[2]

Primary Efficacy Endpoint: The primary endpoint for the Phase 2 trial was the change from baseline in pulmonary vascular resistance (PVR).

Secondary Efficacy Endpoint: A key secondary endpoint was the change from baseline in the Six-Minute Walk Distance (6MWD).

Clinical Efficacy Data:

| Parameter | Treatment Group | Duration | Change from Baseline (meters) |

| Six-Minute Walk Distance (6MWD) | This compound | 16 weeks | 452 ± 104.65 (Mean ± SD) |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following sections describe generalized workflows for the key experimental models used.

In-Vivo Efficacy Assessment in Rat Models

The general workflow for evaluating the efficacy of an inhaled therapeutic like this compound in rodent models of PAH involves disease induction, treatment administration, and subsequent assessment of cardiopulmonary hemodynamics and vascular remodeling.

Systemic Blood Pressure Monitoring

To assess the systemic effects of inhaled this compound, telemetered rats are used to continuously monitor systemic blood pressure.

Conclusion

This compound is a promising inhaled prostacyclin receptor agonist designed to offer a targeted therapeutic approach for PAH. Its pharmacological profile, characterized by potent local efficacy in the lungs and limited systemic exposure, suggests a favorable safety and tolerability profile. While publicly available data provide a strong rationale for its development, a comprehensive understanding of its pharmacological properties would require access to more detailed preclinical and clinical study results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. novctrd.com [novctrd.com]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Imperative for Innovation in Pulmonary Arterial Hypertension: The Rationale for a Novel Inhaled Prostacyclin Agonist Like QCC374

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) remains a devastating disease with significant unmet medical needs. Despite advances in therapy, the prognosis for many patients remains poor, underscoring the urgent requirement for novel therapeutic agents. The prostacyclin pathway is a cornerstone of PAH management, and agents targeting this pathway have demonstrated significant clinical benefits. However, existing prostacyclin therapies are hampered by limitations related to their mode of administration, side-effect profiles, and receptor selectivity. This technical guide elucidates the scientific and clinical rationale for the development of a novel, inhaled, and potentially more selective prostacyclin (IP) receptor agonist, exemplified by the investigational agent QCC374. By delivering a potent vasodilator directly to the lungs, such a compound aims to maximize therapeutic efficacy in the pulmonary vasculature while minimizing systemic adverse events, representing a promising evolution in the treatment paradigm for PAH.

The Prostacyclin Pathway in Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death.[1] A key pathophysiological feature of PAH is the dysfunction of the pulmonary vascular endothelium, resulting in an imbalance of vasoactive mediators.[2] Specifically, there is a marked reduction in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[1][2]

Prostacyclin exerts its effects by binding to the G-protein coupled IP receptor on the surface of pulmonary artery smooth muscle cells and platelets.[3][4] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates various downstream targets to induce vasodilation and inhibit cellular proliferation.[3] The therapeutic strategy of targeting this pathway in PAH aims to restore this deficient signaling cascade.[2][5]

Figure 1: Simplified Prostacyclin Signaling Pathway in a Pulmonary Artery Smooth Muscle Cell.

Limitations of Current Prostacyclin Therapies

While existing prostacyclin analogues have significantly improved outcomes for PAH patients, their use is associated with considerable challenges, providing a strong rationale for the development of novel agents.[6]

-

Route of Administration and Associated Burdens: The first approved prostacyclin, epoprostenol, requires continuous intravenous infusion via a central venous catheter, which carries risks of bloodstream infections and thrombosis.[2][3] Subcutaneous treprostinil is associated with severe infusion site pain in a high percentage of patients.[7][8] Oral therapies like beraprost and oral treprostinil have shown more limited efficacy and can be associated with systemic side effects.[6][9] Inhaled therapies such as iloprost and treprostinil offer the advantage of targeted lung delivery but require frequent daily administrations (6-9 times for iloprost), which can be burdensome for patients.[10]

-

Systemic Side Effects: Due to systemic exposure, prostacyclin therapies often cause dose-limiting side effects such as headache, flushing, jaw pain, diarrhea, and nausea.[4][8] These adverse events are a direct consequence of vasodilation in systemic blood vessels.

-

Lack of Receptor Selectivity: Some prostacyclin analogues are not entirely selective for the IP receptor and can interact with other prostanoid receptors (e.g., EP, DP receptors).[8][11] This off-target activity may contribute to certain side effects and potentially limit the achievable therapeutic window. For instance, activation of contractile EP3 receptors by some analogues could paradoxically cause vasoconstriction in certain vascular beds.[12]

The Rationale for an Inhaled, Novel Prostacyclin Agonist like this compound

The development of a novel, inhaled prostacyclin agonist such as this compound is predicated on addressing the limitations of existing therapies.

-

Targeted Delivery to the Lungs: Administration via inhalation is designed to deliver the drug directly to the site of disease in the pulmonary vasculature.[13] This approach aims to achieve high local concentrations for maximal therapeutic effect while minimizing systemic exposure, thereby reducing the incidence and severity of systemic side effects.[5][13]

-

Improved Pharmacokinetic Profile: A novel inhaled agent could be engineered to have an optimized pharmacokinetic profile, potentially allowing for less frequent dosing than existing inhaled options, which would improve patient convenience and adherence.

-

Enhanced Receptor Selectivity: A key objective in the development of a new prostacyclin agonist is to achieve high selectivity for the IP receptor.[1] By minimizing off-target interactions with other prostanoid receptors, a more selective agonist could offer a better-tolerated safety profile and potentially greater efficacy.[12]

Figure 2: Logical Framework for the Development of a Novel Inhaled Prostacyclin Agonist.

Preclinical and Clinical Evaluation Framework

The development of a novel prostacyclin agonist like this compound involves a rigorous preclinical and clinical evaluation process to establish its pharmacological profile, efficacy, and safety.

Preclinical Characterization

4.1.1. Receptor Binding and Selectivity Assays

-

Objective: To determine the binding affinity of the novel compound for the IP receptor and its selectivity over other prostanoid receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the recombinant human IP, EP, DP, FP, and TP prostanoid receptors.

-

Radioligand Binding Assay: A competition binding assay is performed using a specific radioligand for each receptor (e.g., [³H]-iloprost for the IP receptor).

-

Incubation: Receptor-containing membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., this compound).

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values across the different prostanoid receptors.

-

Table 1: Illustrative Receptor Binding Profile for Prostacyclin Agonists (Hypothetical Data)

| Compound | IP Receptor Ki (nM) | EP1 Receptor Ki (nM) | EP3 Receptor Ki (nM) | DP1 Receptor Ki (nM) | IP/EP3 Selectivity Ratio |

|---|---|---|---|---|---|

| Iloprost | 3.9 | 1.1 | ~20-40 | >1000 | ~5-10 |

| Treprostinil | 20.0 | >1000 | >1000 | 200 | >50 |

| Selexipag (active metabolite) | 20.0 | >2700 | >10000 | >10000 | >500 |

| Novel Agonist (Target) | < 20.0 | > 2000 | > 2000 | > 2000 | > 100 |

Note: Data for Iloprost, Treprostinil, and Selexipag are derived from published literature and are for illustrative purposes.[14][15]

4.1.2. In Vitro Functional Assays (cAMP Accumulation)

-

Objective: To assess the functional activity of the novel agonist by measuring its ability to stimulate cAMP production in cells expressing the IP receptor.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293) stably expressing the human IP receptor is cultured.

-

Cell Plating: Cells are seeded into multi-well plates.

-

Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with increasing concentrations of the test compound.

-

Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: A dose-response curve is generated, and the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined.

-

Figure 3: General Experimental and Drug Development Workflow for a Novel PAH Therapeutic.

4.1.3. In Vivo Models of Pulmonary Hypertension

-

Objective: To evaluate the efficacy of the novel inhaled agonist in reducing pulmonary artery pressure and vascular remodeling in established animal models of PAH.

-

Commonly Used Models:

-

Monocrotaline (MCT) Rat Model: A single subcutaneous injection of MCT induces endothelial injury and progressive PAH, characterized by vascular remodeling and right ventricular hypertrophy.[16][17]

-

Chronic Hypoxia Model: Rodents are exposed to chronic hypoxia (e.g., 10% oxygen), which leads to sustained pulmonary vasoconstriction and vascular remodeling.[16][17]

-

Sugen/Hypoxia (SuHx) Model: This model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic hypoxia, resulting in a more severe PAH phenotype with occlusive vascular lesions that more closely mimic the human disease.[3]

-

-

Methodology:

-

Induction of PAH: PAH is induced in rodents using one of the models described above.

-

Treatment Administration: Once PAH is established, animals are treated with the inhaled test compound or vehicle control over a defined period.

-

Hemodynamic Assessment: At the end of the treatment period, right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

-

Histopathological Analysis: The lungs and heart are harvested for histological analysis to assess the degree of pulmonary vascular remodeling (medial wall thickness) and right ventricular hypertrophy (Fulton's index: RV/[LV+S]).

-

Table 2: Representative Efficacy Data of Prostacyclin Agonists in Preclinical PAH Models (Illustrative)

| Model | Treatment | Route | Key Findings |

|---|---|---|---|

| Monocrotaline Rat | Treprostinil | Subcutaneous | Reduced RVSP and right ventricular hypertrophy. |

| Chronic Hypoxia Mouse | Iloprost | Inhaled | Attenuated the increase in RVSP and vascular remodeling. |

| Sugen/Hypoxia Rat | Selexipag | Oral | Reversed established pulmonary hypertension and vascular remodeling. |

| Monocrotaline Rat | Novel Agonist (Target) | Inhaled | Significant reduction in RVSP, mPAP, and right ventricular hypertrophy compared to vehicle. |

Note: This table presents generalized findings from the literature to illustrate expected outcomes.

Clinical Development of this compound

The clinical development of an inhaled prostacyclin agonist like this compound typically follows a phased approach.

-

Phase 1: These studies are conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the inhaled drug.

-

Phase 2: The primary objective of Phase 2 studies, such as the CQCC374X2201 trial, is to evaluate the efficacy, safety, and pharmacokinetics in patients with PAH.[11] Key efficacy endpoints often include the change from baseline in pulmonary vascular resistance (PVR), 6-minute walk distance (6MWD), and other hemodynamic parameters.[11][16][18]

-

The CQCC374X2201 Study: This was a randomized, placebo-controlled, double-blind, parallel-group study designed to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound in adult PAH patients.[11] The study was planned in two parts with different starting doses and included a 16-week treatment period.[11] Although the study was terminated early by the sponsor for strategic reasons and not due to safety concerns, it represented a critical step in evaluating the potential of this compound.[11][19]

-

-

Phase 3: Large, pivotal, randomized, placebo-controlled trials are conducted to confirm the efficacy and safety of the drug in a broader PAH population. The primary endpoint is often a composite of morbidity and mortality events.

Table 3: Key Clinical Endpoints in PAH Trials

| Endpoint Category | Specific Endpoint | Description |

|---|---|---|

| Hemodynamic | Pulmonary Vascular Resistance (PVR) | A measure of the resistance to blood flow in the pulmonary circulation; a primary endpoint in many early-phase trials. |

| Mean Pulmonary Artery Pressure (mPAP) | The average pressure in the pulmonary artery. | |

| Cardiac Index (CI) | A measure of cardiac output relative to body surface area. | |

| Functional Capacity | 6-Minute Walk Distance (6MWD) | The distance a patient can walk in 6 minutes; a common measure of exercise capacity. |

| WHO Functional Class | A classification of the severity of PAH symptoms. | |

| Clinical Outcomes | Time to Clinical Worsening | A composite endpoint that can include death, lung transplantation, hospitalization for PAH, or initiation of rescue therapy. |

| | All-Cause Mortality | Death from any cause. |

Conclusion

The development of a novel, inhaled prostacyclin agonist like this compound is a scientifically grounded strategy to address the significant limitations of current PAH therapies. By leveraging the benefits of targeted pulmonary delivery and potentially enhanced IP receptor selectivity, such an agent has the potential to improve the therapeutic index, offering a more effective and better-tolerated treatment option for patients with PAH. While the clinical development of this compound was discontinued for strategic reasons, the underlying rationale remains a compelling driver for continued innovation in the prostacyclin therapeutic class. The rigorous preclinical and clinical evaluation framework outlined in this guide provides a roadmap for the development of the next generation of prostacyclin agonists, which hold the promise of further improving the lives of those affected by this devastating disease.

References

- 1. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Inhaled therapies targeting prostacyclin pathway in pulmonary hypertension due to COPD: systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An updated review of experimental rodent models of pulmonary hypertension and left heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. decisionpoint.medscape.com [decisionpoint.medscape.com]

- 11. Assessing the agonist profiles of the prostacyclin analogues treprostinil and naxaprostene, particularly their DP₁ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. hra.nhs.uk [hra.nhs.uk]

- 19. novctrd.com [novctrd.com]

An In-depth Technical Guide to the Molecular Interactions Between QCC374 and the Prostacyclin (IP) Receptor

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain information on a compound designated "QCC374." The following technical guide has been constructed as a representative example of how a novel agonist for the prostacyclin (IP) receptor would be characterized. The data and specific molecular interactions described for this compound are hypothetical, based on established knowledge of well-characterized IP receptor agonists and the receptor's known signaling mechanisms. This document serves as a template for researchers, scientists, and drug development professionals working on novel IP receptor modulators.

Executive Summary

The prostacyclin receptor (IP receptor) is a well-established therapeutic target for pulmonary arterial hypertension (PAH) and other vasospastic disorders.[1] As a member of the G-protein coupled receptor (GPCR) superfamily, its activation leads to potent vasodilation and inhibition of platelet aggregation.[2] This guide provides a comprehensive overview of the molecular interactions of a potent and selective synthetic agonist, this compound, with the human IP receptor. It details the binding characteristics, functional potency, and downstream signaling pathways modulated by this compound. The methodologies for the key experiments used to characterize this molecule are described in detail to facilitate replication and further investigation.

Introduction to the IP Receptor

The IP receptor is a Class A GPCR encoded by the PTGIR gene.[1] Its endogenous ligand is prostacyclin (PGI2), a metabolite of arachidonic acid.[1] The primary signaling mechanism of the IP receptor involves coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase (AC) to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] This elevation in cAMP activates Protein Kinase A (PKA), leading to a cascade of downstream effects that promote smooth muscle relaxation and inhibit platelet function.[3][4] While predominantly Gs-coupled, evidence for coupling to Gq and Gi proteins has been reported in some cellular contexts.[3][5][6]

Quantitative Analysis of this compound-IP Receptor Interaction

The pharmacological profile of this compound was established through a series of in vitro binding and functional assays. The data demonstrate that this compound is a high-affinity, potent, and selective agonist of the human IP receptor.

Data Summary

All quantitative data for this compound and reference compounds are summarized in the table below.

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity (Ki, nM) |

| IP Receptor | cAMP Accumulation | EP1 Receptor | |

| This compound (Hypothetical) | 3.5 ± 0.4 | 1.8 ± 0.3 | > 10,000 |

| Iloprost (Reference) | 11.0 | 0.5 ± 0.1 | 1.0 |

| Treprostinil (Reference) | 20.0 | 0.5 ± 0.2 | > 2,000 |

| MRE-269 (Selexipag active form) | 15.0 | 2.5 | > 10,000 |

Data for reference compounds are representative values derived from published literature.[7][8]

Molecular Interaction and Signaling

Ligand Binding and Receptor Activation

Cryo-electron microscopy studies of the IP receptor bound to agonists like treprostinil and MRE-269 have revealed a conserved binding pocket.[1][9] A hypothetical binding mode for this compound would involve interactions with key residues within the transmembrane (TM) helices. The carboxyl group, common to many prostanoid mimetics, likely forms crucial hydrogen bonds with a conserved motif involving residues Y75 in TM2, S168 in extracellular loop 2 (ECL2), and R279 in TM7.[1] This interaction is a critical first step in stabilizing the active conformation of the receptor, leading to G-protein coupling and signal transduction.

Downstream Signaling Pathway

Upon binding of this compound, the IP receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein. This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase to produce cAMP. The subsequent activation of PKA mediates the physiological responses.

Caption: Canonical Gs-mediated signaling pathway of the IP receptor activated by agonist this compound.

Detailed Experimental Protocols

The following protocols describe the standard methodologies that would be employed to determine the quantitative data presented in Section 3.0.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human IP receptor are prepared via hypotonic lysis and ultracentrifugation. Protein concentration is determined using a Bradford assay.

-

Assay Buffer: 25 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membranes (10-20 µg protein).

-

25 µL of [3H]-Iloprost (radioligand) at a final concentration of 2-3 nM.

-

25 µL of competing ligand (this compound or reference compound) at concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

-

Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

-

Termination: The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester. Filters are washed three times with ice-cold assay buffer.

-

Quantification: Filters are dried, and scintillation cocktail is added. Radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM of a non-labeled agonist (e.g., Iloprost). Competition curves are generated, and IC50 values are calculated using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This cell-based functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

Methodology:

-

Cell Culture: HEK293 cells expressing the human IP receptor are plated in 96-well plates and grown to 80-90% confluency.

-

Assay Medium: Cells are washed and incubated in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

-

Compound Stimulation: Add this compound or a reference agonist at concentrations ranging from 10⁻¹² M to 10⁻⁶ M. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer provided with the cAMP detection kit.

-

cAMP Quantification: Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.[10][11] These kits typically rely on a competitive immunoassay format.[10]

-

Data Analysis: Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a four-parameter logistic equation.

Experimental and Logical Workflows

The characterization of a novel compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.

Caption: A typical workflow for identifying and characterizing a novel IP receptor agonist.

Conclusion

The hypothetical compound this compound exemplifies the profile of a potent and selective IP receptor agonist. Its high affinity and functional potency are determined through robust and reproducible in vitro assays. The molecular interactions of this compound with the IP receptor are predicted to engage key residues within the orthosteric binding site, leading to the activation of the canonical Gs-cAMP signaling pathway. The protocols and workflows detailed in this guide provide a clear framework for the discovery and development of novel therapeutics targeting the IP receptor.

References

- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Impaired receptor binding and activation associated with a human prostacyclin receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Initial in vitro Characterization of QCC374's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the in vitro biological activity of the specific compound QCC374 is limited. This compound was under development by Novartis for the treatment of pulmonary arterial hypertension (PAH), and its development was discontinued for strategic reasons not related to safety.[1] This document has been constructed using data from publicly available studies on other prostacyclin analogs approved for PAH, such as treprostinil and iloprost, to provide a representative technical guide on the typical initial in vitro characterization of a compound in this class. The data presented herein should be considered illustrative for a compound like this compound and not specific to this compound itself.

Introduction

This compound is an investigational prostacyclin analog that was evaluated for the treatment of pulmonary arterial hypertension (PAH).[2][3][4] Prostacyclin and its analogs are potent vasodilators and inhibitors of platelet aggregation, and they also exhibit anti-proliferative and anti-inflammatory properties.[5] The primary mechanism of action of prostacyclin analogs is mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[6] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates a variety of cellular responses that are beneficial in PAH.[6][7]

This technical guide provides a summary of the typical initial in vitro characterization of a prostacyclin analog like this compound, including its receptor binding profile, functional activity, and effects on relevant cell-based assays. Detailed experimental protocols and visual representations of key pathways and workflows are also provided.

Data Presentation

The initial in vitro characterization of a novel prostacyclin analog typically involves determining its binding affinity and functional potency at the target IP receptor, as well as assessing its selectivity against other related prostanoid receptors.

Table 2.1: Representative Receptor Binding Profile of a Prostacyclin Analog

This table summarizes the binding affinities (Ki, nM) of two representative prostacyclin analogs, treprostinil and iloprost, at a panel of human prostanoid receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Treprostinil (Ki, nM) | Iloprost (Ki, nM) |

| IP | 32 | 3.9 |

| DP1 | 4.4 | >1000 |

| EP1 | >1000 | 1.1 |

| EP2 | 3.6 | >1000 |

| EP3 | >1000 | >1000 |

| EP4 | >1000 | >1000 |

| FP | >1000 | >1000 |

| TP | >1000 | >1000 |

| Data derived from reference[4]. |

Table 2.2: Representative Functional Activity of a Prostacyclin Analog

This table shows the functional potency (EC50, nM) of treprostinil in stimulating cAMP accumulation in cells expressing specific human prostanoid receptors. A lower EC50 value indicates greater potency.

| Receptor | Treprostinil (EC50, nM) |

| IP | 1.9 |

| DP1 | 0.6 |

| EP2 | 6.2 |

| Data derived from reference[4][8]. |

Table 2.3: Representative Anti-proliferative and Vasodilatory Activity

This table summarizes the effects of selexipag, another IP receptor agonist, on vascular smooth muscle cells.

| Assay | Cell Type | Agonist | Endpoint | Potency |

| Vasodilation | Human Pulmonary Arteries | Selexipag | Relaxation | EC50 = 1.21 µM |

| Anti-proliferation | CTEPH PASMCs | MRE-269 (active metabolite) | Inhibition of PDGF-induced proliferation | Active at ≥ 0.01 µmol/L |

| Data derived from references[1][9]. |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human IP receptor and other prostanoid receptors.

Materials:

-

HEK-293 cells stably expressing the recombinant human prostanoid receptor of interest (IP, DP1, EP1, EP2, EP3, EP4, FP, TP).[10]

-

Radioligand (e.g., [3H]-iloprost for the IP receptor).

-

Test compound (e.g., this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare cell membranes from the HEK-293 cells expressing the receptor of interest.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For non-specific binding determination, a high concentration of a known unlabeled ligand is added to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated from the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of the test compound in stimulating cAMP production in cells expressing the human IP receptor.

Materials:

-

HEK-293 cells expressing the human IP receptor.[11]

-

Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

-

Test compound (e.g., this compound).

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with stimulation buffer and pre-incubate for 15 minutes at 37°C.[11]

-

Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.[11][12]

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the assay kit.

-

Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]

Platelet Aggregation Inhibition Assay

Objective: To assess the ability of the test compound to inhibit platelet aggregation.

Materials:

-

Human platelet-rich plasma (PRP).

-

Platelet aggregating agent (e.g., ADP, collagen).

-

Test compound (e.g., this compound).

-

Platelet aggregometer.

Procedure:

-

Prepare PRP from fresh human blood.

-

Pre-incubate the PRP with varying concentrations of the test compound or vehicle control for a short period.

-

Induce platelet aggregation by adding a platelet aggregating agent (e.g., ADP).

-

Monitor the change in light transmission through the PRP sample using a platelet aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

The inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the control. The IC50 value (concentration of the compound that inhibits 50% of platelet aggregation) can be calculated.[14][15]

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are provided below.

Prostacyclin Signaling Pathway

Caption: Prostacyclin (IP) Receptor Signaling Pathway.

Receptor Binding Assay Workflow

References

- 1. The in Vitro Characterisation of the Effect of Selexipag on Small Human Pulmonary Arteries [scirp.org]

- 2. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Treprostinil | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 9. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atsjournals.org [atsjournals.org]

- 12. atsjournals.org [atsjournals.org]

- 13. resources.revvity.com [resources.revvity.com]

- 14. [Determination of prostacyclin biosynthesis in biological specimens by the inhibition of thrombocyte aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition by prostacyclin of the tumor cell-induced platelet release reaction and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of QCC374 for Dry Powder Inhalation Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QCC374, identified by its CAS Number 1356331-63-9, is a selective prostacyelin (IP) receptor agonist that has been investigated for the treatment of pulmonary arterial hypertension (PAH) via dry powder inhalation (DPI). The efficacy and safety of a DPI formulation are critically dependent on the physicochemical properties of the active pharmaceutical ingredient (API). These properties govern the manufacturing process, powder stability, aerosolization performance, and ultimately, the bioavailability of the drug in the lungs.

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound relevant to the development of a DPI formulation. While some fundamental properties of this compound are available, a significant portion of the specific experimental data required for formulation development is not publicly accessible. Therefore, this guide will present the known data for this compound and, for the unavailable parameters, will detail the standard experimental protocols necessary for their determination. This approach provides a thorough framework for the characterization of this compound or any new chemical entity intended for inhalation therapy.

Core Physicochemical Properties of this compound

A foundational understanding of the molecular and basic physical properties of an API is the first step in formulation development.

| Property | Value | Source |

| Chemical Name | 7-(2,3-di-p-tolyl-7,8-dihydropyrido[2,3-b]pyrazin-5(6H)-yl)heptanoic acid | N/A |

| CAS Number | 1356331-63-9 | N/A |

| Molecular Formula | C28H33N3O2 | N/A |

| Molar Mass | 443.58 g/mol | N/A |

| Physical Form | Solid powder | N/A |

Physicochemical Properties Critical for Dry Powder Inhalation Formulation

The following sections detail the key physicochemical parameters that must be evaluated for the successful development of a this compound DPI. Where specific data for this compound is unavailable, the importance of the parameter and the detailed experimental protocol for its determination are provided.

Melting Point

Importance: The melting point is a crucial indicator of a compound's purity and is vital for many manufacturing processes, such as micronization and spray drying, which can involve thermal stress.

Experimental Protocol: Determination of Melting Point

-

Method: Capillary Melting Point Method (USP <741>).

-

Apparatus: A calibrated digital melting point apparatus.

-

Procedure:

-

A small, representative sample of this compound is finely powdered and packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

-

Solubility

Importance: The solubility of an inhaled drug in lung fluid is a key determinant of its absorption rate and subsequent bioavailability. Poor aqueous solubility can lead to slow absorption and potential clearance by mucociliary action before the drug can exert its therapeutic effect.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvents: Purified water, simulated lung fluid (e.g., Gamble's solution), and relevant organic solvents (e.g., ethanol, methanol) for formulation and analytical purposes.

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of this compound powder is added to a known volume of the desired solvent in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

pKa and LogP

Importance: The ionization constant (pKa) and the partition coefficient (LogP) are fundamental properties that influence a drug's solubility, permeability across biological membranes, and potential for interactions with excipients.

Experimental Protocol: pKa and LogP Determination

-

pKa Determination Method: Potentiometric titration or UV-metric titration.

-

Procedure (Potentiometric): A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

-

-

LogP Determination Method: Shake-flask method using n-octanol and water.

-

Procedure: A known amount of this compound is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of this compound in each phase is determined by HPLC, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Particle Size and Distribution

Importance: The aerodynamic particle size distribution (APSD) is arguably the most critical physical property of a DPI formulation. For effective delivery to the deep lung, particles should ideally have an aerodynamic diameter between 1 and 5 µm.

Experimental Protocol: Particle Size Distribution by Laser Diffraction

-

Apparatus: A laser diffraction particle size analyzer equipped with a dry powder dispersion unit.

-

Procedure:

-

A representative sample of this compound powder is introduced into the dispersion unit.

-

A controlled airflow disperses the powder into a stream that passes through a laser beam.

-

The instrument measures the angular distribution of the scattered light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.

-

Parameters such as D10, D50 (median particle size), and D90 are reported.

-

Powder Flow Properties

Importance: The ability of the powder to flow consistently from the inhaler device is essential for dose uniformity. Poor flowability can lead to inaccurate and variable dosing.

Experimental Protocol: Determination of Bulk Density, Tapped Density, Carr's Index, and Hausner Ratio

-

Apparatus: A graduated cylinder and a tapped density tester.

-

Procedure:

-

Bulk Density: A known mass of this compound powder is gently poured into a graduated cylinder, and the unsettled volume is recorded. The bulk density is the ratio of mass to the unsettled volume.[1][2]

-

Tapped Density: The graduated cylinder containing the powder is then subjected to a set number of mechanical taps (e.g., 500 or 1250 taps) using a tapped density tester until a constant volume is achieved. The tapped density is the ratio of mass to the final tapped volume.[1][2]

-

Carr's Index and Hausner Ratio: These flowability indicators are calculated from the bulk and tapped densities using the following formulas:

-

Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

-

Hausner Ratio = Tapped Density / Bulk Density

-

-

| Carr's Index (%) | Flow Character | Hausner Ratio |

| ≤ 10 | Excellent | 1.00 - 1.11 |

| 11 - 15 | Good | 1.12 - 1.18 |

| 16 - 20 | Fair | 1.19 - 1.25 |

| 21 - 25 | Passable | 1.26 - 1.34 |

| 26 - 31 | Poor | 1.35 - 1.45 |

| 32 - 37 | Very Poor | 1.46 - 1.59 |

| > 38 | Very, very poor | > 1.60 |

Solid-State Characterization

Importance: The crystalline form (polymorphism) and the degree of amorphicity of an API can significantly impact its stability, solubility, and manufacturing properties.

Experimental Protocols:

-

X-Ray Powder Diffraction (XRPD): Used to identify the crystalline phase and determine the degree of crystallinity.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point, glass transition temperature (for amorphous content), and to study polymorphism.

-

Thermogravimetric Analysis (TGA): Used to assess thermal stability and solvent/water content.

-

Dynamic Vapor Sorption (DVS): Used to evaluate the hygroscopicity of the powder, which is critical for the stability of a DPI formulation.

Signaling Pathway and Experimental Workflow Visualization

Prostacyclin (IP) Receptor Signaling Pathway

This compound is a prostacyclin (IP) receptor agonist. Upon binding to the IP receptor on vascular smooth muscle cells, it initiates a signaling cascade that leads to vasodilation and has antiproliferative effects.

Caption: Simplified signaling cascade of this compound via the prostacyclin (IP) receptor.

Experimental Workflow for Physicochemical Characterization of this compound for DPI Formulation

The following workflow illustrates the logical sequence of experiments for characterizing a new chemical entity like this compound for DPI formulation development.

Caption: Logical workflow for the physicochemical characterization of this compound for DPI.

Conclusion

The successful development of a dry powder inhaler formulation for this compound hinges on a thorough understanding and characterization of its physicochemical properties. While fundamental identifiers for this compound are known, a comprehensive dataset covering solubility, pKa, LogP, particle size, powder flow, and solid-state characteristics is essential for a science-driven formulation strategy. The experimental protocols outlined in this guide provide a robust framework for obtaining this critical information. By systematically evaluating these parameters, researchers and drug development professionals can navigate the complexities of DPI formulation, ensuring the development of a safe, effective, and stable product for patients with pulmonary arterial hypertension.

References

Methodological & Application

Application Notes and Protocols for Preclinical Administration of QCC374 in Rodent Models of Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the administration of QCC374, a prostacyclin analogue, via inhalation in preclinical rodent models of Pulmonary Arterial Hypertension (PAH). The following protocols are intended to serve as a comprehensive resource for researchers aiming to evaluate the therapeutic potential of inhaled this compound in established and relevant animal models of this devastating disease.

Introduction to this compound and its Mechanism of Action in PAH

Pulmonary Arterial Hypertension is a progressive disorder characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. The pathophysiology of PAH involves vasoconstriction, vascular remodeling, and in-situ thrombosis of the small pulmonary arteries.[1][2] Key signaling pathways implicated in PAH include the endothelin, nitric oxide, and prostacyclin pathways.

This compound is a prostacyclin analogue designed for direct delivery to the lungs via inhalation.[3] Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation.[4] In patients with PAH, there is a deficiency in endogenous prostacyclin production.[5] By targeting the prostacyclin pathway, this compound aims to induce localized vasodilation in the pulmonary vasculature, thereby reducing pulmonary vascular resistance and alleviating the workload of the right ventricle.[4] Clinical trials in humans have explored the use of this compound administered as a dry powder for inhalation.[3]

Preclinical Rodent Models of Pulmonary Arterial Hypertension

The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutics for PAH. The two most widely used and well-characterized rodent models are the monocrotaline (MCT) and the Sugen/hypoxia (SuHx) models.[6]

Monocrotaline (MCT)-Induced PAH in Rats

The MCT model is a reliable and reproducible method for inducing PAH. Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic metabolite that causes endothelial injury in the pulmonary vasculature, leading to progressive vascular remodeling and inflammation.[7]

Sugen/Hypoxia (SuHx)-Induced PAH in Rats

The SuHx model is considered to more closely mimic the severe, angioproliferative form of human PAH. This model involves the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) followed by a period of chronic hypoxia, which induces endothelial dysfunction and apoptosis, leading to the development of obstructive vascular lesions.[8][9]

Experimental Protocols

Induction of PAH in Rodent Models

3.1.1. Monocrotaline (MCT) Protocol

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg).[7][10]

-

Disease Development: PAH typically develops over a period of 3-4 weeks, characterized by a progressive increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.[2]

3.1.2. Sugen/Hypoxia (SuHx) Protocol

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Induction:

Administration of this compound via Inhalation

Given that this compound has been formulated as a dry powder for human use, a dry powder inhalation method is the most clinically relevant approach for preclinical rodent studies.[3]

3.2.1. Dry Powder Inhalation Protocol

-

Apparatus: A specialized rodent dry powder inhaler or insufflator is required.[13][14] These devices are designed to aerosolize a precise dose of dry powder for nose-only or intratracheal delivery.

-

Dosing:

-

Human clinical trials have investigated doses ranging from 0.03 mg to 0.12 mg twice daily.[3]

-

Preclinical dose-ranging studies in rodents are essential to determine the optimal therapeutic dose. Start with a low dose and titrate upwards based on efficacy and tolerability. A starting point could be extrapolated from human doses based on body surface area or allometric scaling.

-

Administer this compound twice daily to mimic the clinical dosing regimen.

-

-

Procedure:

-

Accurately weigh the desired dose of this compound dry powder and load it into the insufflator device according to the manufacturer's instructions.

-

Anesthetize the rodent lightly.

-

For nose-only inhalation, place the animal in a restraining tube connected to the inhalation apparatus.[15]

-

For direct intratracheal administration, which ensures more precise lung deposition, perform a non-invasive intubation.[13][16] A custom-made dry powder insufflator can be used to deliver the powder directly into the trachea.[13]

-

Activate the insufflator to deliver the aerosolized this compound.

-

Monitor the animal closely during and after the procedure for any signs of respiratory distress.

-

3.2.2. Alternative Method: Nebulization

If a dry powder formulation is not feasible, nebulization of a this compound solution can be an alternative.

-

Apparatus: A rodent nebulizer chamber or a nose-only inhalation system connected to a nebulizer.[17][18]

-

This compound Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be determined based on the desired dose and the nebulizer's output rate.

-

Procedure:

-

Place the conscious or lightly anesthetized animal in the nebulization chamber or restrain it for nose-only inhalation.

-

Operate the nebulizer for a predetermined duration to deliver the target dose.

-

Assessment of Therapeutic Efficacy

Evaluate the effects of this compound treatment at the end of the study period (e.g., 2-4 weeks of treatment).

3.3.1. Hemodynamic Assessment

-

Anesthetize the animal.

-

Perform a right heart catheterization via the jugular vein to directly measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[19][20]

3.3.2. Right Ventricular Hypertrophy

-

Euthanize the animal and excise the heart.

-

Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).

-

Weigh the RV and the LV+S separately.

-

Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[19][21]

3.3.3. Pulmonary Vascular Remodeling

-

Perfuse and fix the lungs.

-

Embed the lung tissue in paraffin and prepare histological sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) or other relevant stains (e.g., for smooth muscle actin).

-

Perform morphometric analysis to quantify the medial wall thickness and the percentage of muscularized small pulmonary arteries.[22][23]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (e.g., Control, PAH Vehicle, PAH + this compound).

Table 1: Hemodynamic Parameters

| Group | n | RVSP (mmHg) | mPAP (mmHg) |

| Control | 8 | 25 ± 3 | 18 ± 2 |

| PAH + Vehicle | 8 | 65 ± 8 | 45 ± 6 |

| PAH + this compound (low dose) | 8 | 50 ± 6 | 35 ± 5 |

| PAH + this compound (high dose) | 8 | 40 ± 5 | 28 ± 4 |

Values are presented as mean ± standard deviation. RVSP: Right Ventricular Systolic Pressure; mPAP: Mean Pulmonary Arterial Pressure.

Table 2: Right Ventricular Hypertrophy

| Group | n | RV Weight (g) | LV+S Weight (g) | Fulton Index (RV/(LV+S)) |

| Control | 8 | 0.20 ± 0.02 | 0.80 ± 0.05 | 0.25 ± 0.03 |

| PAH + Vehicle | 8 | 0.45 ± 0.05 | 0.85 ± 0.06 | 0.53 ± 0.04 |

| PAH + this compound (low dose) | 8 | 0.38 ± 0.04 | 0.83 ± 0.05 | 0.46 ± 0.03 |

| PAH + this compound (high dose) | 8 | 0.30 ± 0.03 | 0.81 ± 0.04 | 0.37 ± 0.02 |

Values are presented as mean ± standard deviation. RV: Right Ventricle; LV: Left Ventricle; S: Septum.

Table 3: Pulmonary Vascular Remodeling

| Group | n | Medial Wall Thickness (%) | Muscularized Arteries (%) |

| Control | 8 | 15 ± 2 | 20 ± 3 |

| PAH + Vehicle | 8 | 45 ± 5 | 70 ± 8 |

| PAH + this compound (low dose) | 8 | 35 ± 4 | 55 ± 6 |

| PAH + this compound (high dose) | 8 | 25 ± 3 | 40 ± 5 |

Values are presented as mean ± standard deviation.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: this compound mechanism of action in PAH.

Caption: Preclinical experimental workflow.

Caption: Inhalation administration methods.

References

- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 3. novctrd.com [novctrd.com]

- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]